Ethyl 2-Diazo-2-Nitroacetate (ENDA): A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Ethyl 2-Diazo-2-Nitroacetate (ENDA): A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
In the realm of modern synthetic chemistry and rational drug design, the ability to construct conformationally restricted molecular scaffolds is paramount. Ethyl 2-diazo-2-nitroacetate (ENDA) has emerged as a highly versatile, bifunctional diazo reagent. Bearing both an electron-withdrawing nitro group and an ester moiety, ENDA serves as an exceptional carbene precursor. Its primary utility lies in transition-metal-catalyzed [1+2] cycloadditions with alkenes to yield nitrocyclopropanes, which are subsequently reduced to form conformationally rigid α -amino acids and peptidomimetics[1].
This whitepaper provides an in-depth analysis of ENDA’s physicochemical properties, details self-validating synthetic protocols, and explores its mechanistic role in advanced drug development workflows.
Physicochemical Profile and Stability
Handling diazo compounds requires a rigorous understanding of their physical properties and spectroscopic signatures. ENDA is a stable, cold-stored diazo reagent[2], but like all diazo species, it demands respect regarding thermal and shock sensitivity. The dual electron-withdrawing groups (nitro and ester) stabilize the diazo dipole through resonance, rendering it significantly more stable than unfunctionalized aliphatic diazo compounds, yet highly reactive under catalytic conditions.
Table 1: Core Physicochemical Properties of ENDA
| Property | Value | Analytical Significance |
| Chemical Name | Ethyl 2-diazo-2-nitroacetate | Standard IUPAC nomenclature. |
| CAS Number | 1572-59-4 | Unique identifier for regulatory tracking. |
| Molecular Weight | 159.10 g/mol | Essential for stoichiometric calculations. |
| Appearance | Yellow to greenish liquid/oil | Color is indicative of the extended conjugated diazo system. |
| IR Spectroscopy | ∼2120 cm⁻¹ (Diazo N≡N stretch) | Critical for monitoring: The disappearance of this peak confirms diazo decomposition[3]. |
| Storage | Cold storage (2–8 °C) | Prevents spontaneous thermal extrusion of nitrogen[2]. |
Synthesis of ENDA: The Diazo-Transfer Mechanism
The most efficient and scalable method for synthesizing ENDA is via an electrophilic diazo-transfer reaction using trifluoromethanesulfonyl azide (triflyl azide, TfN3 )[4].
Mechanistic Causality: The highly electron-withdrawing trifluoromethyl group in TfN3 makes the terminal azide nitrogen highly electrophilic. When ethyl nitroacetate is treated with a non-nucleophilic base, the acidic α -proton is removed to form a reactive enolate. This enolate attacks the terminal nitrogen of TfN3 , forming a triazene intermediate that rapidly collapses to yield ENDA and trifluoromethanesulfonamide[4].
Table 2: Diazo-Transfer Yields using Triflyl Azide[5]
| α -Nitrocarbonyl Precursor | Product | Isolated Yield (%) |
| Ethyl 2-nitroacetate | Ethyl 2-diazo-2-nitroacetate (ENDA) | 88% |
| Methyl 2-nitroacetate | Methyl 2-diazo-2-nitroacetate | 85% |
| tert-Butyl 2-nitroacetate | tert-Butyl 2-diazo-2-nitroacetate | 92% |
Protocol 1: Step-by-Step Synthesis of ENDA
Note: Triflyl azide is highly energetic. Perform all operations behind a blast shield in a well-ventilated fume hood.
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Preparation of the Base Solution: Dissolve ethyl nitroacetate (1.0 equiv) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base, such as 2,6-lutidine or pyridine (1.1 equiv), and cool the mixture to 0 °C using an ice bath.
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Diazo Transfer: Dropwise, add a freshly prepared solution of trifluoromethanesulfonyl azide ( TfN3 , 1.1 equiv) in DCM to the cooled mixture[4].
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Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C for 2–4 hours. Monitor the reaction via TLC (hexane/ethyl acetate) and IR spectroscopy. The reaction is complete when the starting material is consumed and a strong diazo stretch at ∼2120 cm⁻¹ appears.
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Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure (keep water bath < 25 °C to prevent thermal degradation).
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Purification: Purify the crude oil via flash column chromatography (silica gel) to yield ENDA as a yellow/greenish oil. Store immediately at 4 °C.
Caption: Workflow of ENDA synthesis via electrophilic diazo transfer using triflyl azide.
Chemical Reactivity: Catalytic Cyclopropanation
The most prominent application of ENDA is its use as a carbene precursor in transition-metal-catalyzed [1+2] cycloadditions. When exposed to a catalyst such as dirhodium tetraacetate ( Rh2(OAc)4 ), ENDA extrudes nitrogen gas to form a highly electrophilic rhodium carbenoid.
Mechanistic Causality: The presence of the nitro group profoundly alters the electronic nature of the carbenoid. Unlike standard diazoacetates, the nitro-substituted carbenoid is exceptionally electrophilic, allowing it to react with a wide array of alkenes—even electron-poor olefins like 1,3-butadiene[5]—to form nitrocyclopropanes with high diastereoselectivity[1].
Protocol 2: Rh(II)-Catalyzed Cyclopropanation using ENDA
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System Evacuation: Flame-dry a Schlenk flask and purge with inert argon.
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Catalyst Loading: Add the alkene substrate (e.g., 3-methylidenecyclobutanecarbonitrile, 1.0 equiv) and a catalytic amount of Rh2(OAc)4 (1–5 mol%) to anhydrous DCM.
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Carbene Generation: Using a syringe pump, add a solution of ENDA (1.2 equiv in DCM) dropwise over 2–4 hours at room temperature. Causality: Slow addition keeps the steady-state concentration of the diazo compound low, preventing unwanted carbene dimerization (forming complex azines or maleates).
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Monitoring: Track the extrusion of N2 gas (bubbling) and monitor the disappearance of the ENDA IR peak ( ∼2120 cm⁻¹).
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Isolation: Filter the reaction mixture through a short pad of Celite to remove the rhodium catalyst, concentrate, and purify the resulting nitrocyclopropane via column chromatography.
Applications in Drug Development
The nitrocyclopropanes generated from ENDA are not final products; they are highly valuable intermediates. Through chemoselective reduction of the nitro group (typically using Zn/HCl in isopropanol or catalytic hydrogenation), these compounds are converted into conformationally restricted α -amino acids[6].
Conformationally Rigid Amino Acid Analogues
ENDA is the critical starting material for synthesizing spiro-linked amino acids, such as 1-aminospiro[7]hexane-1,5-dicarboxylic acid . These molecules act as conformationally rigid analogues of natural neurotransmitters like glutamic acid and GABA[1]. By restricting the rotational freedom of the amino acid backbone, researchers can probe specific receptor subtypes (e.g., metabotropic glutamate receptors) with high selectivity, a crucial step in neuropharmacological drug discovery[8].
Biocatalysis and Antiviral Precursors
Recent advancements in directed evolution have utilized engineered hemoproteins (e.g., cytochrome c variants) to catalyze the cyclopropanation of ENDA with 1,3-butadiene. This biocatalytic approach yields chiral precursors essential for the synthesis of Simeprevir , a highly effective protease inhibitor used in the treatment of Hepatitis C[5].
Caption: Rh(II)-catalyzed cyclopropanation of ENDA and subsequent reduction to amino acids.
Conclusion
Ethyl 2-diazo-2-nitroacetate stands as a cornerstone reagent in the synthesis of complex, sterically constrained molecular architectures. By mastering its physicochemical properties, handling protocols, and transition-metal-catalyzed reactivity, synthetic chemists can unlock novel pathways for developing highly selective peptidomimetics and advanced active pharmaceutical ingredients (APIs).
References
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Synthesis of novel non-natural conformationally restricted cyclopropane amino acids of spirane series. ResearchGate. Available at:[Link]
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Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at:[Link]
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An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α -Amino Acids and Amines. ResearchGate. Available at:[Link]
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Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)spiro[7]hexane Scaffolds. ResearchGate. Available at:[Link]
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2017 Abstract Book - Student-Faculty Programs (Biocatalytic synthesis of Simeprevir Precursor). Caltech. Available at:[Link]
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Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Imperial College London. Available at:[Link]
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